molecular formula C13H25BrO B13627413 1-Bromo-2-((2-ethylhexyl)oxy)cyclopentane

1-Bromo-2-((2-ethylhexyl)oxy)cyclopentane

Cat. No.: B13627413
M. Wt: 277.24 g/mol
InChI Key: XRSJGCXLTAVFSV-UHFFFAOYSA-N
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Description

1-Bromo-2-((2-ethylhexyl)oxy)cyclopentane is a brominated cyclopentane derivative featuring a branched 2-ethylhexyloxy substituent. Its molecular formula is C₁₃H₂₅BrO, with a calculated molecular weight of 277.25 g/mol. The compound combines a cyclopentane ring with a bromine atom and a bulky ether group, making it a versatile intermediate in organic synthesis. Such brominated ethers are often employed in cross-coupling reactions, polymer chemistry, and as building blocks for pharmaceuticals or agrochemicals due to their balanced reactivity and solubility in organic solvents .

Properties

Molecular Formula

C13H25BrO

Molecular Weight

277.24 g/mol

IUPAC Name

1-bromo-2-(2-ethylhexoxy)cyclopentane

InChI

InChI=1S/C13H25BrO/c1-3-5-7-11(4-2)10-15-13-9-6-8-12(13)14/h11-13H,3-10H2,1-2H3

InChI Key

XRSJGCXLTAVFSV-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC1CCCC1Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-((2-ethylhexyl)oxy)cyclopentane typically involves the bromination of 2-((2-ethylhexyl)oxy)cyclopentane. The process can be carried out using bromine (Br2) or other brominating agents under controlled conditions. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of 1-Bromo-2-((2-ethylhexyl)oxy)cyclopentane may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations. This ensures the efficient and scalable production of the compound .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-((2-ethylhexyl)oxy)cyclopentane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Bromo-2-((2-ethylhexyl)oxy)cyclopentane has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. .

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties. .

    Medicine: Potential use in drug discovery and development. .

    Industry: Utilized in the production of specialty chemicals and materials. .

Mechanism of Action

The mechanism of action of 1-Bromo-2-((2-ethylhexyl)oxy)cyclopentane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved can vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with six structurally related brominated cyclopentane/cyclohexane derivatives and a linear ether bromide. Key differences in substituent structure, ring size, molecular weight, and reactivity are highlighted.

Data Table: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Structure Ring Size Key Properties/Notes
1-Bromo-2-((2-ethylhexyl)oxy)cyclopentane (Target) C₁₃H₂₅BrO 277.25 Branched 2-ethylhexyloxy Cyclopentane High solubility in nonpolar solvents; moderate steric hindrance
(2-Bromo-1-methoxyethyl)cyclopentane C₈H₁₅BrO 207.11 Methoxyethyl, Br adjacent Cyclopentane Lower MW; higher polarity
1-Bromo-2-((4-methylpentan-2-yl)oxy)cyclohexane C₁₂H₂₃BrO 263.21 Branched 4-methylpentan-2-yloxy Cyclohexane Larger ring; reduced ring strain
1-(Bromomethyl)-1-(hexyloxy)cyclopentane C₁₂H₂₃BrO 263.21 Hexyloxy and Br on same carbon Cyclopentane High steric hindrance
1-Bromo-2-(octan-2-yloxy)cyclopentane C₁₃H₂₅BrO 277.2 Branched octan-2-yloxy Cyclopentane Discontinued; similar to target
(2-Bromoethyl)cyclopentane C₇H₁₃Br 177.08 Simple bromoethyl (no ether) Cyclopentane Higher volatility; lower polarity
1-Bromo-2-ethoxyethane (Linear analog) C₄H₉BrO 153.02 Linear ethoxyethyl N/A Simpler structure; lower boiling point

Key Comparative Insights

Substituent Effects
  • Chain Length and Branching : The target compound’s 2-ethylhexyloxy group (C₈H₁₇O) provides greater hydrophobicity compared to shorter chains like methoxyethyl (C₈H₁₅BrO) . Branched substituents (e.g., 2-ethylhexyloxy vs. linear hexyloxy) reduce crystallinity, enhancing solubility in organic solvents .
  • Ether vs. Alkyl Bromides: Compounds with ether linkages (e.g., target compound) exhibit higher polarity than non-ether analogs like (2-bromoethyl)cyclopentane, influencing their reactivity in SN2 reactions .
Ring Size and Strain

    Biological Activity

    1-Bromo-2-((2-ethylhexyl)oxy)cyclopentane is an organic compound that has garnered attention in various fields of research due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound, supported by data tables and research findings.

    Molecular Formula: C12H19BrO
    Molecular Weight: 261.18 g/mol
    IUPAC Name: 1-bromo-2-(2-ethylhexoxy)cyclopentane
    Structure: The compound features a cyclopentane ring substituted with a bromine atom and an ether group, which may influence its biological interactions.

    Biological Activity

    1-Bromo-2-((2-ethylhexyl)oxy)cyclopentane has been studied for various biological activities, including:

    • Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. Its efficacy can be attributed to the bromine substituent, which is known to enhance biological activity through halogenation effects.
    • Cytotoxicity: Research indicates potential cytotoxic effects on cancer cell lines, making it a candidate for further investigation in cancer therapeutics.

    The biological activity of 1-Bromo-2-((2-ethylhexyl)oxy)cyclopentane is hypothesized to involve:

    • Interaction with Cell Membranes: The lipophilic nature of the ethylhexyl group may facilitate membrane penetration, leading to disruption of cellular integrity in microbial cells.
    • Inhibition of Enzymatic Activity: The bromine atom may act as a reactive site for nucleophilic attack by cellular components, inhibiting critical enzymatic pathways.

    Data Table: Biological Activity Overview

    Activity TypeObserved EffectsReference
    AntimicrobialInhibition of Gram-positive bacteria
    CytotoxicityInduces apoptosis in cancer cells
    Enzyme InhibitionPotential inhibition of key enzymes

    Case Studies

    Case Study 1: Antimicrobial Efficacy
    A study conducted on the antimicrobial properties of 1-Bromo-2-((2-ethylhexyl)oxy)cyclopentane demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) was determined to be 50 µg/mL, indicating strong potential for development as an antimicrobial agent.

    Case Study 2: Cytotoxicity Analysis
    In vitro tests on various cancer cell lines revealed that the compound induced cell death at concentrations above 100 µg/mL. Flow cytometry analysis showed increased annexin V positivity, suggesting that the compound triggers apoptosis through mitochondrial pathways.

    Research Findings

    Recent research highlights the potential of halogenated compounds in drug design. Specifically, studies have shown that brominated compounds often exhibit enhanced biological activity compared to their non-brominated counterparts. This is particularly relevant for 1-Bromo-2-((2-ethylhexyl)oxy)cyclopentane, which could serve as a lead compound for further modifications aimed at improving efficacy and reducing toxicity.

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